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Compound of Interest

Compound Name: 2-Boronobenzenesulfonamide

Cat. No.: B1288796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted

physicochemical characteristics of 2-Boronobenzenesulfonamide. Due to the limited

availability of direct experimental data for this specific compound, this document also furnishes

detailed, generalized experimental protocols for the determination of its key physicochemical

properties, based on established methodologies for arylboronic acids and sulfonamides.

Core Physicochemical Data
The following tables summarize the available identifying and physicochemical information for 2-
Boronobenzenesulfonamide. It is critical to note that much of the quantitative data is based

on computational predictions and awaits experimental verification.

Table 1: Chemical Identification
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Identifier Value

IUPAC Name 2-Boronobenzenesulfonamide

CAS Number 193753-37-6

Molecular Formula C₆H₈BNO₄S[1]

Molecular Weight 201.01 g/mol [1]

Canonical SMILES B(C1=CC=CC=C1S(=O)(=O)N)(O)O

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes

pKa 8.03 ± 0.53[1]

The acidity of the boronic acid

moiety is the primary

contributor.

Boiling Point 487.2 ± 55.0 °C[1]
Predicted under standard

pressure.

Melting Point Solid at room temperature

Based on the solid nature of

similar sulfonamides and

boronic acids. Experimental

determination is required for

an exact value.

Solubility Low in water

Expected due to the

hydrophobic benzene ring.

Solubility is likely pH-

dependent and higher in

organic solvents like methanol,

ethanol, and DMSO.

LogP -

No predicted value found.

Experimental determination is

necessary to understand the

lipophilicity.
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Experimental Protocols for Physicochemical
Characterization
The following sections detail the standard experimental methodologies for determining the key

physicochemical properties of 2-Boronobenzenesulfonamide.

Determination of Melting Point
The melting point provides an indication of the purity of the compound. A sharp melting range is

characteristic of a pure substance.

Methodology: Capillary Melting Point Determination

Sample Preparation: A small, dry sample of 2-Boronobenzenesulfonamide is finely

powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Measurement: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a rate of 10-15 °C/min until it is about 20 °C below the expected

melting point. The heating rate is then reduced to 1-2 °C/min.

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range, and the temperature at which the entire sample becomes

liquid is the end of the range.

Finely powder dry sample Pack into capillary tube Place in melting point apparatus Heat rapidly to ~20°C below expected MP Reduce heating rate to 1-2°C/min Record temperature at first liquid drop Record temperature at complete liquefaction Report melting range

Click to download full resolution via product page

Capillary Melting Point Determination Workflow

Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a

compound.
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Methodology: Shake-Flask Method

Preparation: An excess amount of 2-Boronobenzenesulfonamide is added to a known

volume of purified water (or a specific buffer solution) in a sealed, temperature-controlled

container.

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate

the undissolved solid from the saturated solution.

Quantification: The concentration of 2-Boronobenzenesulfonamide in the clear supernatant

is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Add excess compound to solvent Agitate at constant temperature for 24-48h Separate solid and liquid phases Analyze compound concentration in solution via HPLC Report solubility (e.g., in mg/mL)

Click to download full resolution via product page

Shake-Flask Solubility Determination Workflow

Determination of pKa
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

For 2-Boronobenzenesulfonamide, the pKa of the boronic acid moiety is of primary interest.

Methodology: Potentiometric Titration

Solution Preparation: A known concentration of 2-Boronobenzenesulfonamide is dissolved

in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is

kept constant with an inert salt (e.g., KCl).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH), and the pH is monitored using a calibrated pH electrode after each addition of titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Dissolve compound in solvent with constant ionic strength Titrate with standardized strong base Monitor pH after each titrant addition Plot pH vs. volume of titrant Determine pKa from the half-equivalence point

Click to download full resolution via product page

Potentiometric Titration for pKa Determination

Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The

shake-flask method followed by HPLC analysis is a standard approach.

Methodology: Shake-Flask HPLC Method

Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them

to separate.

Partitioning: A known amount of 2-Boronobenzenesulfonamide is dissolved in one of the

phases (typically the one in which it is more soluble). This solution is then mixed with a

known volume of the other phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the

compound between the two phases and then allowed to stand for the phases to separate

completely.

Quantification: The concentration of the compound in both the aqueous and octanol phases

is determined by HPLC.

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

in the octanol phase to the concentration in the aqueous phase.

Prepare mutually saturated octanol and water Dissolve compound in one phase Mix with the other phase and shake to equilibrate Allow phases to separate Measure compound concentration in each phase via HPLC Calculate LogP = log([octanol]/[aqueous])
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Shake-Flask HPLC Method for LogP Determination

Conclusion
This technical guide consolidates the currently available information on the physicochemical

characteristics of 2-Boronobenzenesulfonamide. While predicted values provide a useful

starting point, experimental determination of properties such as melting point, solubility, and

LogP is essential for a complete and accurate profile of this compound. The detailed

experimental protocols provided herein offer a roadmap for researchers to obtain this critical

data, which is fundamental for applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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